Mono-6-N-diBoc-guanyl-1,6-hexadiamine
Mono-6-N-diBoc-guanyl-1,6-hexadiamine
Brand Name:
Vulcanchem
CAS No.:
160677-41-8
VCID:
VC20892233
InChI:
InChI=1S/C17H34N4O4/c1-16(2,3)24-14(22)20-13(19-12-10-8-7-9-11-18)21-15(23)25-17(4,5)6/h7-12,18H2,1-6H3,(H2,19,20,21,22,23)
SMILES:
CC(C)(C)OC(=O)NC(=NCCCCCCN)NC(=O)OC(C)(C)C
Molecular Formula:
C17H34N4O4
Molecular Weight:
358.5 g/mol
Mono-6-N-diBoc-guanyl-1,6-hexadiamine
CAS No.: 160677-41-8
Cat. No.: VC20892233
Molecular Formula: C17H34N4O4
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160677-41-8 |
|---|---|
| Molecular Formula | C17H34N4O4 |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | tert-butyl N-[N'-(6-aminohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
| Standard InChI | InChI=1S/C17H34N4O4/c1-16(2,3)24-14(22)20-13(19-12-10-8-7-9-11-18)21-15(23)25-17(4,5)6/h7-12,18H2,1-6H3,(H2,19,20,21,22,23) |
| Standard InChI Key | BQKPZRONQZKFSZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(=NCCCCCCN)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC(=NCCCCCCN)NC(=O)OC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator